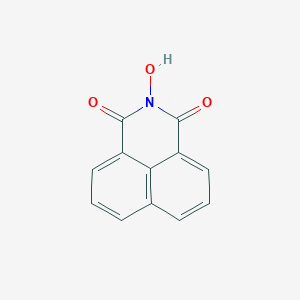

N-Hydroxynaphthalimide

Description

Evolution of N-Hydroxynaphthalimide in Organic Synthesis and Materials Science

The journey of N-Hydroxynaphthalimide has been one of remarkable expansion in utility and application. In organic synthesis, NHPI is highly regarded as an organocatalyst, particularly for aerobic oxidation reactions. beilstein-journals.orgacs.org It serves as a precursor to the catalytically active phthalimide (B116566) N-oxyl (PINO) radical, which is effective in promoting hydrogen-abstraction processes. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net This reactivity is linked to the O–H bond dissociation energy (BDE) of NHPI, estimated to be around 88.1 kcal/mol. beilstein-journals.org This catalytic activity has been harnessed for the oxidation of a wide array of organic substrates, including hydrocarbons and alcohols, often in conjunction with co-catalysts. beilstein-journals.orgacs.org

The evolution in materials science has seen NHPI and its derivatives being used as foundational units for creating advanced polymers and functional molecules. For instance, polymers incorporating the 1,8-naphthalimide (B145957) structure have been developed to prevent the photodegradation of materials like poly(methyl methacrylate). rsc.org Furthermore, derivatives such as N-Hydroxynaphthalimide triflate (HNT) have been employed as photoacid generators (PAGs) in polymer science and for creating patterned structures in applications like semiconductor manufacturing and 3D printing. chemicalbook.comsigmaaldrich.comchemicalnor.ptbiocompare.comrsc.org These PAGs generate acid upon UV light exposure, enabling the tuning of polymer solubility or initiating cross-linking reactions. chemicalbook.comsigmaaldrich.comchemicalnor.ptbiocompare.comrsc.org

Significance of the Naphthalimide Core in Functional Molecule Design

The naphthalimide core is a robust and versatile scaffold that imparts valuable properties to the molecules in which it is incorporated. Its significance stems from a unique combination of photophysical, electronic, and structural characteristics.

Key Properties of the Naphthalimide Core:

| Property | Description | Significance in Application |

| Photophysical | Exhibits strong fluorescence, high quantum yields, and large Stokes shifts. rsc.orgmdpi.com Its emission is often sensitive to the local environment, such as solvent polarity. mdpi.comrsc.orgrsc.org | Development of fluorescent sensors for ions and molecules, cell imaging agents, and probes for biological systems. rsc.orgnih.govrsc.orgmaynoothuniversity.iebohrium.comtandfonline.comrsc.org |

| Electronic | The naphthalimide unit is electron-deficient and acts as a good electron acceptor. rsc.orgmdpi.comacs.orgacs.org | Used in donor-acceptor architectures for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comucm.esbohrium.comrsc.org |

| Structural & Chemical Stability | Possesses a rigid, planar, tricyclic ring system that is thermally and chemically stable. rsc.orgrsc.orgacs.org This planarity facilitates π-π stacking. mdpi.com | Leads to durable materials, and the ability to intercalate with DNA has been explored for biological applications. rsc.orgmdpi.comnih.gov The structure is easily modifiable at the core and imide unit. rsc.orgbohrium.com |

The inherent electron-accepting nature of the naphthalimide core makes it a crucial component in creating donor-acceptor systems. rsc.orgmdpi.com When combined with electron-donating units like oligothiophenes, these assemblies exhibit tunable frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for optimizing charge transport in electronic devices. mdpi.comucm.esrsc.org The ability to easily functionalize the naphthalimide structure allows for the fine-tuning of these properties for specific applications. rsc.orgnih.govrsc.orgbohrium.com

Scope and Research Trajectories of N-Hydroxynaphthalimide Derivatives

Current and future research on N-Hydroxynaphthalimide derivatives is focused on expanding their catalytic capabilities and creating novel "smart" materials.

In catalysis, efforts are underway to enhance the reactivity and applicability of NHPI-based systems. This includes designing new lipophilic derivatives with improved solubility in non-polar solvents and higher reactivity for cleaving strong C-H bonds. researchgate.netbohrium.commdpi.com Theoretical studies guide the rational design of new multi-nitroxyl organocatalysts with potentially superior catalytic activities compared to NHPI. nih.gov Researchers are also exploring hybrid photocatalytic systems, for example, combining NHPI with semiconductors like TiO2 under visible light to achieve cross-dehydrogenative couplings that are not possible with either catalyst alone. researchgate.net

In the realm of materials science, the focus is on leveraging the unique properties of the naphthalimide core to build advanced functional materials. A significant area of research is the development of photoinitiators for LED photopolymerization and 3D printing. researchgate.netresearchgate.netresearchgate.net N-naphthalimide ester derivatives have been designed as efficient Type I photoinitiators that exhibit strong light absorption in the visible range. researchgate.netresearchgate.net Another innovative trajectory involves incorporating the hydroxynaphthalimide moiety into spiropyrans, creating molecules that undergo rapid, polarity-driven isomerization at room temperature, which is promising for the development of optical sensory materials. acs.orgacs.org Furthermore, naphthalimide-based fluorescent probes are continuously being refined for higher selectivity and sensitivity in detecting various analytes, from formaldehyde (B43269) to specific metal ions in living cells. tandfonline.comresearchgate.netrsc.org

The versatility of the naphthalimide scaffold ensures that research into its derivatives will continue to yield exciting developments across multiple scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWCUGUUDHJVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064884 | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7797-81-1 | |

| Record name | N-Hydroxynaphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxynaphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZG9AVW5V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Hydroxynaphthalimide and Its Derivatives

Classical and Contemporary Synthetic Routes to N-Hydroxynaphthalimide

The primary and most traditional method for synthesizing N-Hydroxynaphthalimide involves the condensation reaction between 1,8-naphthalic anhydride (B1165640) and a hydroxylamine (B1172632) salt. This reaction is analogous to the synthesis of N-hydroxyphthalimide. Typically, the reaction is carried out by heating 1,8-naphthalic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine. Microwave irradiation has also been employed to accelerate this transformation, leading to high yields in a shorter time frame.

A common procedure involves reacting 1,8-naphthalic anhydride with hydroxylamine in an aqueous solution under atmospheric pressure at temperatures between 60 and 100°C. google.com While many methods exist for N-substituted naphthalimides, the direct synthesis of the N-hydroxy variant remains rooted in these classical condensation techniques. For instance, reacting 1,8-naphthalic anhydride with hydroxylamine phosphate (B84403) at elevated temperatures (around 130°C) can also produce N-hydroxynaphthalimide in good yield, even without a base. wikipedia.org

| Starting Materials | Reagents/Conditions | Product | Yield |

| 1,8-Naphthalic Anhydride, Hydroxylamine Hydrochloride | Sodium Carbonate, Heat | N-Hydroxynaphthalimide | ~76% |

| 1,8-Naphthalic Anhydride, Hydroxylamine Hydrochloride | Pyridine, Microwave | N-Hydroxynaphthalimide | ~81% |

| 1,8-Naphthalic Anhydride, Hydroxylamine Phosphate | 130°C | N-Hydroxynaphthalimide | ~86% |

Palladium-Catalyzed Hydroxylation Approaches to N-Substituted 4-Hydroxynaphthalimides

A modern and efficient method for accessing 4-hydroxy-1,8-naphthalimide derivatives involves the palladium-mediated hydroxylation of N-substituted 4-chloro-1,8-naphthalimides. researchgate.netresearchgate.net This approach is particularly valuable as it provides a direct route to these important fluorescent scaffolds, which might otherwise require more convoluted synthetic pathways. researchgate.net The methodology is advantageous because it starts from the readily available 4-chloro-1,8-naphthalic anhydride and uses relatively inexpensive and commercially available catalysts and ligands. researchgate.netdeakin.edu.au

The key to this transformation is the use of a specific catalyst/ligand system, Pd(OAc)₂/t-BuXPhos, which effectively facilitates the cross-coupling of the aryl chloride with a hydroxide (B78521) source. researchgate.net This method has been shown to be tolerant of a wide range of substituents on the imide nitrogen, including those that are sensitive to acidic conditions, making it a versatile and complementary approach to existing procedures. researchgate.netresearchgate.net

| Substrate | Catalyst System | Reagents | Product Class |

| N-Substituted 4-Chloro-1,8-naphthalimide | Pd(OAc)₂ / t-BuXPhos | Base (e.g., CsOH or KOH) | N-Substituted 4-Hydroxy-1,8-naphthalimide |

Synthesis of N-Hydroxynaphthalimide Esters for Radical Precursor Applications

N-Hydroxynaphthalimide (NHN) esters are valuable precursors for generating carbon-centered radicals under mild conditions. These esters, analogous to the widely used N-hydroxyphthalimide (NHPI) esters, undergo a reductive decarboxylative fragmentation to produce a substrate radical. researchgate.netbeilstein-journals.org This process can be initiated through thermal, photochemical, or electrochemical single-electron transfer (SET). researchgate.netbeilstein-journals.org

The synthesis of these esters is typically achieved through standard esterification procedures, such as the Steglich esterification, where N-Hydroxynaphthalimide is coupled with a carboxylic acid using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net The resulting N-(acyloxy)naphthalimide can then be used in various radical reactions. For instance, these esters have been employed in visible-light photoredox catalysis, where an excited photocatalyst reduces the ester to initiate the radical formation cascade. rsc.org The reactivity and reduction potential of the ester can be tuned by modifying the electronic properties of the naphthalimide core. researchgate.net

| Reactants | Coupling Agent | Product | Application |

| N-Hydroxynaphthalimide, Carboxylic Acid | DCC | N-(Acyloxy)naphthalimide Ester | Radical Precursor |

| N-Hydroxynaphthalimide, Imidoyl Chloride | Base | N-Hydroxynaphthalimide Imidate Ester | Amidyl Radical Precursor |

Preparation of N-Hydroxynaphthalimide Triflate and Related Photoacid Generators

N-Hydroxynaphthalimide triflate (HNT), also known as N-(Trifluoromethylsulfonyloxy)-1,8-naphthalimide, is a non-ionic photoacid generator (PAG). chemicalbook.comsigmaaldrich.com PAGs are compounds that generate a strong acid upon exposure to light, typically UV radiation. chemicalbook.comresearchgate.net This property makes them crucial components in chemically amplified photoresists used in microfabrication and other photolithographic processes. google.com

The synthesis of HNT involves the reaction of N-Hydroxynaphthalimide with triflic anhydride (trifluoromethanesulfonic anhydride). google.com This reaction can be performed in a one-pot synthesis from the corresponding naphthalic anhydride or as a two-step process where the N-Hydroxynaphthalimide intermediate is first isolated and then reacted with the anhydride. google.com HNT is a crystalline solid that is sensitive to light and moisture. chemicalbook.com Upon irradiation at wavelengths such as 365 nm (i-line), it decomposes to generate trifluoromethanesulfonic acid, a very strong acid that can catalyze reactions such as the cross-linking of polymer films. chemicalbook.comradtech.org

| Property | Description |

| Chemical Name | N-(Trifluoromethylsulfonyloxy)-1,8-naphthalimide |

| Acronym | HNT |

| CAS Number | 85342-62-7 |

| Appearance | White to light yellow crystalline powder chemicalbook.com |

| Function | Photoacid Generator (PAG) chemicalbook.com |

| Application | Photoresists, Photocrosslinking, Nanoparticle patterning chemicalbook.comsigmaaldrich.com |

| Activation | UV light (e.g., 365 nm) chemicalbook.com |

| Product of Photolysis | Trifluoromethanesulfonic acid |

Advanced Strategies for Lipophilic N-Hydroxynaphthalimide Derivatives

A significant drawback of N-Hydroxynaphthalimide (NHN) and its parent analogue N-hydroxyphthalimide (NHPI) is their poor solubility in low-polarity organic solvents, which limits their application as organocatalysts in certain reactions, particularly the oxidation of non-polar substrates like alkanes. mdpi.comresearchgate.net To address this, advanced synthetic strategies have been developed to create lipophilic derivatives.

One successful approach involves introducing bulky, non-oxidizable alkyl groups, such as tert-butyl groups, onto the naphthalene (B1677914) ring system. mdpi.com A key example is the synthesis of 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. mdpi.comresearchgate.net The synthesis starts from the industrially available acenaphthene, which undergoes a Friedel–Crafts alkylation with tert-butyl chloride to yield 4,7-di-tert-butylacenaphthene. mdpi.com Subsequent oxidation furnishes the corresponding 4,7-di-tert-butyl-1,8-naphthalic anhydride, which is then reacted with hydroxylamine to give the final lipophilic N-hydroxyimide. mdpi.com This derivative exhibits significantly higher solubility (e.g., 50 mg/mL in DCM) compared to the unsubstituted parent compound (~1 mg/mL in DCM), while maintaining a high NO–H bond dissociation enthalpy (BDE), making it an effective catalyst for free-radical oxidations in non-polar media. mdpi.comresearchgate.net

| Synthetic Step | Reactants | Product |

| 1. Alkylation | Acenaphthene, tert-butyl chloride, AlCl₃ | 4,7-di-tert-butylacenaphthene |

| 2. Oxidation | 4,7-di-tert-butylacenaphthene | 4,7-di-tert-butyl-1,8-naphthalic anhydride |

| 3. Imidation | 4,7-di-tert-butyl-1,8-naphthalic anhydride, Hydroxylamine | 5,8-di-tert-butyl-N-hydroxynaphthalimide |

Enantioselective Synthesis Applications Involving N-Hydroxynaphthalimide Derivatives

Derivatives of N-Hydroxynaphthalimide play a crucial role as catalysts in advanced asymmetric synthesis. Specifically, they serve as precursors to the naphthalimide-N-oxyl (PINO) radical, a key species in hydrogen atom transfer (HAT) processes. frontiersin.org This reactivity has been harnessed in dual catalytic systems to achieve challenging enantioselective transformations.

A notable application is the enantioselective isomerization of conjugated alkenylazaarenes to form chiral γ-arylallylazaarenes bearing α-tertiary carbon stereocenters. frontiersin.org In this system, a photosensitizer (like DPZ) under visible light irradiation initiates a single-electron oxidation of N-hydroxynaphthalimide to generate the PINO radical. This radical then abstracts a γ-hydrogen from the substrate. The resulting radical intermediate is reduced and then undergoes a highly regioselective and enantioselective protonation, catalyzed by a chiral phosphoric acid (CPA). frontiersin.org This cooperative catalysis, where the N-hydroxynaphthalimide derivative acts as the HAT catalyst, enables the construction of valuable chiral molecules that would be difficult to access otherwise. frontiersin.orgnih.gov

| Catalytic System Component | Role |

| Photosensitizer (e.g., DPZ) | Absorbs visible light, initiates electron transfer. |

| N-Hydroxynaphthalimide | Precursor to the PINO radical (HAT catalyst). |

| Chiral Phosphoric Acid (CPA) | Catalyzes enantioselective protonation of the anionic intermediate. |

| Substrate | Conjugated Alkenylazaarene |

| Product | Chiral γ-Arylallylazaarene |

Photophysical Properties and Excited State Dynamics of N Hydroxynaphthalimide Systems

Excited State Proton Transfer (ESPT) Mechanisms in N-Hydroxynaphthalimides

Excited state proton transfer (ESPT) is a fundamental photochemical reaction where a proton is transferred from one part of a molecule to another or to the surrounding solvent molecules upon photoexcitation. nih.gov In N-hydroxynaphthalimide systems, the presence of both a hydroxyl (proton-donating) and a carbonyl (proton-accepting) group within the same molecule creates a favorable environment for intramolecular ESPT.

Upon absorption of light, the N-hydroxynaphthalimide molecule transitions to an excited electronic state. In this state, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase significantly, facilitating the transfer of the hydroxyl proton to one of the carbonyl oxygens. This process leads to the formation of a transient tautomer with a different electronic structure and, consequently, distinct photophysical properties.

Computational studies and experimental evidence suggest that ESPT in these systems can relieve excited-state antiaromaticity, a destabilizing electronic configuration that can arise upon photoexcitation in certain cyclic molecules. nih.gov The resulting tautomer is often more stable in the excited state, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. This large energy gap is a hallmark of efficient ESPT processes.

The dynamics of ESPT in N-hydroxynaphthalimides can be influenced by several factors, including the specific substitution pattern on the naphthalimide core and the nature of the surrounding solvent. In some cases, the proton transfer may be a concerted process, occurring in a single step, while in others, it may involve intermediate steps, such as the formation of a zwitterionic species. The study of these mechanisms is crucial for understanding and designing novel fluorescent probes and sensors based on the N-hydroxynaphthalimide scaffold.

Intramolecular Charge Transfer (ICT) Phenomena in N-Hydroxynaphthalimide Derivatives

Intramolecular charge transfer (ICT) is a photophysical process where, upon excitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. ossila.com In many N-hydroxynaphthalimide derivatives, the naphthalimide core can act as an electron acceptor, while various substituents attached to the imide nitrogen or the aromatic ring can function as electron donors.

The photoexcitation of these donor-acceptor systems leads to a significant redistribution of electron density, creating an excited state with a much larger dipole moment than the ground state. researchgate.net This charge-separated state is often referred to as the ICT state. The formation of the ICT state is typically characterized by a strong solvatochromism, where the emission wavelength is highly sensitive to the polarity of the solvent. nih.gov

The efficiency and nature of ICT in N-hydroxynaphthalimide derivatives are dictated by the electronic properties of the donor and acceptor moieties, as well as their relative orientation. For instance, attaching a strong electron-donating group, such as a triphenylamine, can induce significant ICT character. rsc.org The structural dynamics, including twisting around the bond connecting the donor and acceptor, can also play a crucial role in the formation of the ICT state, a phenomenon known as twisted intramolecular charge transfer (TICT). ossila.com

Solvent Polarity and Viscosity Effects on N-Hydroxynaphthalimide Excited State Evolution

The excited state dynamics of N-hydroxynaphthalimide derivatives are profoundly influenced by the surrounding solvent environment. nih.gov Both solvent polarity and viscosity play critical roles in modulating the photophysical pathways, including intramolecular charge transfer (ICT) and excited state proton transfer (ESPT).

Solvent Polarity: The polarity of the solvent significantly affects the stability of the different excited states. In polar solvents, the charge-separated ICT state is stabilized to a greater extent than the less polar, locally excited (LE) state. researchgate.net This stabilization leads to a red-shift in the fluorescence emission spectrum as the solvent polarity increases, a phenomenon known as solvatochromism. nih.gov The magnitude of this shift can be correlated with the change in the dipole moment of the molecule upon excitation. For some N-hydroxynaphthalimide derivatives, a linear relationship between the Stokes shift and the solvent polarity function (Lippert-Mataga plot) provides evidence for the formation of an ICT state. nih.gov

Solvent Viscosity: The viscosity of the solvent can hinder or facilitate large-amplitude molecular motions that are often coupled to the excited state relaxation pathways. For instance, in the case of twisted intramolecular charge transfer (TICT), where a rotational motion around a single bond is required to form the charge-separated state, an increase in solvent viscosity can impede this process. rsc.org This can lead to a decrease in the intensity of the ICT emission and an increase in the emission from the LE state. By studying the photophysical properties in solvents of varying viscosity, it is possible to gain insights into the structural changes that occur in the excited state.

The table below summarizes the effect of solvent on the photophysical properties of a representative 4-amino-1,8-naphthalimide (B156640) derivative.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Acetonitrile | 400 | 500 | 5824 - 8558 | 0.45 - 0.65 |

Data adapted from a study on 4-amino-1,8-naphthalimide derivatives. nih.gov

Time-Resolved Spectroscopy Investigations of N-Hydroxynaphthalimide Excited States

Time-resolved spectroscopy techniques are indispensable tools for unraveling the complex dynamics of excited states in N-hydroxynaphthalimide systems. These methods allow for the direct observation of transient species and the measurement of their lifetimes, providing a detailed picture of the photophysical processes that occur on ultrafast timescales. nih.gov

Femtosecond Transient Absorption Spectroscopy: This technique utilizes a pump pulse to excite the sample and a delayed probe pulse to monitor the changes in absorption over time. By varying the delay between the pump and probe pulses, it is possible to track the evolution of the excited state population. This method can reveal the rates of processes such as internal conversion, intersystem crossing, intramolecular charge transfer, and excited state proton transfer. nih.gov

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique used to measure fluorescence lifetimes. It measures the time difference between the excitation pulse and the detection of the first emitted photon. By accumulating a histogram of these time differences, the fluorescence decay profile can be determined. For N-hydroxynaphthalimide derivatives, TCSPC can be used to distinguish between different emitting species, such as the locally excited state and the ICT state, which often exhibit different fluorescence lifetimes. nih.gov For example, some derivatives show bi-exponential decay kinetics, indicating the presence of at least two distinct excited state species. nih.gov

Picosecond Polarization-Resolved Pump-Probe Spectroscopy: This technique provides information not only on the lifetime of the excited state but also on the rotational motion of the molecule in solution. instras.com By analyzing the anisotropy of the transient signal, it is possible to determine the orientation of the transition dipole moments of the excited states, offering insights into their electronic character. instras.com

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS): This advanced technique can provide element-specific information about the electronic and geometric structure of transient species. nih.gov While less commonly applied to N-hydroxynaphthalimide systems to date, TR-XAS holds the potential to directly probe the changes in the local atomic environment around the nitrogen and oxygen atoms during ESPT and ICT processes. nih.govuco.edu

These time-resolved methods, often used in conjunction with steady-state spectroscopy and computational modeling, provide a comprehensive understanding of the intricate excited state landscape of N-hydroxynaphthalimide derivatives.

Two-Photon Absorption Properties and Mechanisms in N-Hydroxynaphthalimide Chromophores

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited electronic state. ualberta.ca This phenomenon has gained significant interest for applications in bioimaging, photodynamic therapy, and optical data storage due to its advantages over one-photon absorption, including deeper tissue penetration and reduced photodamage. rsc.orgresearchgate.net N-hydroxynaphthalimide chromophores, with their extended π-conjugated systems, are promising candidates for efficient TPA.

The TPA cross-section (σ₂ₚₐ), a measure of the TPA probability, is a key parameter for evaluating the performance of a TPA chromophore. Theoretical studies, often employing time-dependent density functional theory (TD-DFT), have been instrumental in understanding and predicting the TPA properties of N-hydroxynaphthalimide derivatives. rsc.orgresearchgate.net These calculations have shown that the TPA cross-section is strongly dependent on the molecular structure, particularly the nature and position of electron-donating and electron-withdrawing substituents. chemrxiv.org

A key factor influencing the TPA cross-section is the change in the permanent dipole moment between the ground and excited states. researchgate.net Larger changes in the dipole moment generally lead to larger TPA cross-sections. Introducing strong electron-donating groups, such as a nitro substituent, has been theoretically shown to significantly enhance the TPA cross-section of related chromophores. rsc.orgresearchgate.net

The TPA spectrum of a molecule can differ from its one-photon absorption spectrum due to different selection rules. This can lead to the observation of new absorption bands in the TPA spectrum that are absent in the corresponding one-photon spectrum. researchgate.net The surrounding environment, such as the protein cavity in biological applications, can also modulate the TPA properties through electrostatic interactions. chemrxiv.org

The table below presents theoretical TPA cross-section values for a nitro-substituted chromophore compared to other fluorescent protein chromophores, highlighting the potential for structural modification to enhance TPA.

| Chromophore | TPA Cross-Section (GM) |

| Nitro-substituted chromophore | 29 |

| Other fluorescent protein chromophores | < 29 |

Data adapted from theoretical screening studies. rsc.orgresearchgate.net 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Fluorescence Quantum Yield and Lifetime Modulations in N-Hydroxynaphthalimide Systems

The fluorescence quantum yield (Φf) and lifetime (τ) are fundamental photophysical parameters that quantify the efficiency and dynamics of the emission process in N-hydroxynaphthalimide systems. These properties are highly sensitive to the molecular structure and the surrounding environment, making them valuable for the design of fluorescent probes and sensors. nih.gov

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the fluorophore and can provide insights into the excited state dynamics. Many N-hydroxynaphthalimide derivatives exhibit multi-exponential fluorescence decays, indicating the presence of multiple excited state species or different conformations in the excited state. nih.gov For instance, a bi-exponential decay with a shorter and a longer lifetime component is often observed, which can be attributed to the emission from different excited states, such as a locally excited state and an ICT state. Average lifetimes for some derivatives have been reported to be in the range of 5.76 to 9.96 nanoseconds. nih.gov

The table below summarizes the range of fluorescence quantum yields and lifetimes observed for a series of 4-amino-1,8-naphthalimide derivatives.

| Photophysical Parameter | Observed Range |

| Fluorescence Quantum Yield (Φf) | 0.45 - 0.65 |

| Average Fluorescence Lifetime (τ) | 5.76 - 9.96 ns |

Data adapted from a study on 4-amino-1,8-naphthalimide derivatives. nih.gov

Photoacidity and Photoinduced Proton Transfer of N-Hydroxynaphthalimide Derivatives

Photoacidity refers to the phenomenon where a molecule becomes a stronger acid in its electronically excited state compared to its ground state. N-hydroxynaphthalimide derivatives, containing a hydroxyl group, are known to exhibit significant photoacidity. researchgate.net This property is closely linked to the process of excited state proton transfer (ESPT), where the proton from the hydroxyl group is transferred to a proton acceptor, which can be an internal part of the molecule or a surrounding solvent molecule. nih.gov

Upon photoexcitation, the electron density distribution within the N-hydroxynaphthalimide molecule changes, often leading to a decrease in electron density around the hydroxyl oxygen atom. This makes the hydroxyl proton more labile and thus more acidic. The increase in acidity can be quantified by the pKa value of the excited state (pKa*), which is typically much lower than the ground state pKa.

The ESPT process in N-hydroxynaphthalimide derivatives can be either intramolecular, where the proton is transferred to a carbonyl oxygen within the same molecule, or intermolecular, where the proton is transferred to a solvent molecule. The mechanism and efficiency of photoinduced proton transfer are influenced by several factors, including the specific molecular structure, the nature of the solvent, and the presence of external proton acceptors or donors. nih.govrsc.org

In some systems, the ESPT can be a key step in a larger photochemical reaction or relaxation pathway. For example, in certain environments, the initial proton transfer can be followed by an electron transfer, leading to a more complex excited state hydrogen transfer (ESHT) process. nih.govrsc.org The study of photoacidity and photoinduced proton transfer in N-hydroxynaphthalimide derivatives is crucial for understanding their photostability and for developing applications such as photoacid generators (PAGs), which release an acid upon exposure to light. sigmaaldrich.com N-Hydroxynaphthalimide triflate, for instance, is a known photoacid generator used in microfabrication. sigmaaldrich.com

Radical Chemistry and Reaction Mechanisms Initiated by N Hydroxynaphthalimide

Generation and Reactivity of N-Oxyl Radicals from N-Hydroxynaphthalimide

N-Hydroxynaphthalimide (NHPI) is a well-established organocatalyst that facilitates aerobic oxidation and oxidative coupling reactions. researchgate.net The catalytic activity of NHPI stems from the formation of the phthalimide-N-oxyl radical (PINO), a key hydrogen atom abstracting species. researchgate.net The generation of this N-oxyl radical can be achieved through various methods, including electrochemical oxidation and photoredox catalysis. researchgate.netfrontiersin.org

In electrochemical systems, NHPI undergoes a one-electron oxidation to produce the PINO radical. researchgate.net This radical is a potent hydrogen abstractor, capable of cleaving even unactivated C-H bonds. researchgate.net The reactivity of the PINO radical is a cornerstone of many NHPI-catalyzed oxidation reactions.

Under photoredox conditions, an excited photocatalyst can initiate a single-electron transfer (SET) to generate the PINO radical from N-hydroxynaphthalimide. frontiersin.org This radical then participates in hydrogen atom transfer (HAT) processes, leading to the formation of carbon-centered radicals that can undergo further transformations. frontiersin.org The reactivity of N-oxyl radicals derived from NHPI is not limited to hydrogen abstraction. They can also engage in other radical processes, making them valuable intermediates in a variety of synthetic methodologies.

Single-Electron Transfer (SET) Processes in N-Hydroxynaphthalimide Radical Formation

Single-electron transfer (SET) is a fundamental process in the generation of radicals from N-hydroxynaphthalimide esters. nih.govnih.gov This process can be initiated under thermal, photochemical, or electrochemical conditions and involves the transfer of a single electron to the NHPI ester, leading to its reductive fragmentation. nih.govnih.gov

Under photochemical conditions, an excited photocatalyst can engage in SET with the NHPI ester. nih.gov In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial donor, generating a strongly reducing species that can then reduce the NHPI ester. nih.gov This reduction leads to the formation of a radical anion, which subsequently fragments to produce a substrate radical and the phthalimidyl anion. nih.gov

The efficiency of the SET process can be influenced by several factors, including the nature of the electron donor and the formation of electron-donor-acceptor (EDA) or charge-transfer (CT) complexes. nih.govnih.govbeilstein-journals.org These complexes can facilitate the SET process, often under milder conditions. nih.govbeilstein-journals.org The ability to control the SET process through these various parameters provides a versatile toolkit for fine-tuning the generation of radicals from NHPI esters.

Hydrogen Atom Transfer (HAT) Reactions Mediated by N-Hydroxynaphthalimide-Derived Radicals

Hydrogen Atom Transfer (HAT) is a crucial step in many reactions mediated by radicals derived from N-hydroxynaphthalimide (NHPI). nih.govnih.gov The phthalimide-N-oxyl (PINO) radical, generated from NHPI, is a powerful HAT reagent capable of abstracting hydrogen atoms from a variety of substrates, including those with unactivated C-H bonds. researchgate.netmdpi.com This process generates a carbon-centered radical on the substrate, which can then undergo a range of subsequent reactions. nih.govnih.gov

The selectivity of HAT reactions is often governed by the bond dissociation energies (BDEs) of the C-H bonds in the substrate and the N-H bond that is formed in the PINO-H product. mdpi.com Intramolecular HAT reactions, often referred to as 1,n-HAT, are particularly useful for achieving regioselective C-H functionalization. nih.govnih.gov The classic Hofmann-Löffler-Freytag reaction is a prime example of a 1,5-HAT process involving an N-centered radical. nih.gov

In some systems, the HAT process can be part of a catalytic cycle. For instance, in certain conjugate addition reactions, after the initial radical addition, the resulting radical intermediate can undergo a HAT reaction with a suitable hydrogen donor to furnish the final product and regenerate a radical species that propagates the chain reaction. nih.gov The ability of NHPI-derived radicals to mediate efficient HAT reactions has made them invaluable tools in modern synthetic chemistry for the functionalization of otherwise inert C-H bonds. mdpi.comnih.gov

Mechanistic Investigations of Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions utilizing N-hydroxynaphthalimide (NHPI) esters have emerged as a powerful method for the formation of new carbon-carbon bonds. nih.govnih.govwikipedia.orgrsc.org These reactions typically involve the reductive activation of the NHPI ester to generate a radical intermediate, which then participates in a cross-coupling event. nih.gov

A common mechanistic pathway involves the single-electron reduction of the NHPI ester, leading to a radical anion that undergoes decarboxylative fragmentation to afford an alkyl radical. nih.govnih.gov This radical can then be intercepted by a metal catalyst, often nickel-based, which has already undergone oxidative addition with a coupling partner, such as an aryl halide. nih.govresearchgate.net The subsequent reductive elimination from the organometallic intermediate yields the cross-coupled product.

The reactivity of the NHPI ester can be tuned by modifying the phthalimide (B116566) core. For example, tetrachloro-NHP esters have been shown to be more reactive and provide higher yields in certain cross-coupling reactions. nih.gov The choice of ligands for the metal catalyst also plays a crucial role in the efficiency and selectivity of the reaction. nih.gov These reactions offer a significant advantage by using readily available carboxylic acids as starting materials. wikipedia.org

Radical Additions and Cyclizations Utilizing N-Hydroxynaphthalimide Esters

N-Hydroxynaphthalimide (NHPI) esters are effective precursors for generating radicals that can participate in a variety of addition and cyclization reactions. nih.govbeilstein-journals.org The generation of the initial radical via reductive decarboxylative fragmentation of the NHPI ester sets the stage for these transformations. nih.govnih.gov

In Giese-type additions, the radical generated from the NHPI ester adds to an electron-deficient olefin. beilstein-journals.org This can be achieved under photocatalyst-free conditions through the formation of an electron-donor-acceptor (EDA) complex between the NHPI ester and a suitable donor. beilstein-journals.org The resulting radical adduct can then be trapped to afford the final product.

NHPI esters are also employed in cascade reactions involving radical addition followed by cyclization. beilstein-journals.org For instance, the radical derived from an NHPI ester can add to an enyne system, initiating a cyclization cascade to form complex polycyclic structures. beilstein-journals.orgrsc.org These reactions showcase the utility of NHPI esters in generating complexity from relatively simple starting materials under mild conditions. The versatility of these radical precursors allows for their application in a broad range of complexity-generating transformations. nih.govnih.gov

Charge-Transfer Complexes in N-Hydroxynaphthalimide Radical Reactions

The formation of charge-transfer (CT) or electron-donor-acceptor (EDA) complexes plays a significant role in the radical chemistry of N-hydroxynaphthalimide (NHPI) esters. nih.govbeilstein-journals.orgcam.ac.uk These complexes arise from the association of the electron-accepting NHPI ester with an electron-donating molecule. beilstein-journals.org The formation of such complexes can facilitate single-electron transfer (SET) upon photoirradiation, leading to the generation of radical intermediates under mild conditions. beilstein-journals.orgcam.ac.uk

For example, the NHPI ester derived from pivalic acid can form an EDA complex with a Hantzsch ester. beilstein-journals.org Irradiation of this complex initiates a radical-mediated hydroalkylation reaction. beilstein-journals.org Similarly, intramolecular CT complexes can be formed, leading to specific reaction pathways, such as the synthesis of (spiro)anellated furans. beilstein-journals.org

The use of catalytic amounts of certain species can also promote the formation of photoactive EDA complexes. For instance, N-heterocyclic carbenes (NHCs) can mediate the generation of radicals from NHPI esters by stabilizing a photoactive EDA complex. beilstein-journals.org This approach has been successfully applied in C(sp³)-heteroatom coupling reactions. nih.gov The involvement of CT complexes provides an additional level of control over the radical generation process, often enabling reactions to proceed under catalyst-free or milder photochemical conditions. beilstein-journals.orgcam.ac.uk

Influence of Brønsted and Lewis Acids on N-Hydroxynaphthalimide Reactivity

The reactivity of N-hydroxynaphthalimide (NHPI) esters in radical reactions can be significantly influenced by the presence of Brønsted and Lewis acids. nih.govnih.govbeilstein-journals.org These acids can act as co-catalysts, modulating the electronic properties of the reactants and intermediates, thereby affecting the reaction rates and selectivities. researchgate.netmdpi.comnih.govlibretexts.org

Brønsted acids can protonate carbonyl groups or other basic sites in the reaction system, which can alter the reduction potential of the NHPI ester or influence the stability of intermediates. researchgate.net In some photochemical reactions, Brønsted acids have been shown to modulate the reactivity of excited states. researchgate.net

Lewis acids can coordinate to the NHPI ester or other components of the reaction mixture, thereby activating them towards single-electron transfer. beilstein-journals.orglibretexts.org For example, the addition of a Lewis acid like LiBF₄ can be crucial in certain photoredox catalytic cycles involving NHPI esters. nih.gov The coordination of the Lewis acid can facilitate the initial SET event and stabilize the resulting charged intermediates. nih.gov The ability to tune the reactivity of NHPI-mediated radical reactions through the judicious use of Brønsted and Lewis acids adds another layer of versatility to this powerful synthetic methodology. nih.govbeilstein-journals.orgresearchgate.net

N Hydroxynaphthalimide in Advanced Materials and Device Applications

Fluorescent Chemosensors and Chemodosimeters Based on N-Hydroxynaphthalimide

The 1,8-naphthalimide (B145957) scaffold is an exceptional fluorophore for the development of chemosensors due to its high chemical and photostability, large Stokes shifts, and high fluorescence quantum yield. The functionalization at the N-imide and the aromatic core allows for the tuning of its photophysical and electronic properties, making it an ideal platform for creating sensors for a variety of analytes. researchgate.netthno.org N-Hydroxynaphthalimide derivatives, in particular, have been engineered to create sophisticated chemosensors and chemodosimeters that can detect ions, changes in pH, and the presence of water in organic solvents.

Ion Sensing (e.g., Bi³⁺, Al³⁺, Ni²⁺, Na⁺)

N-Hydroxynaphthalimide-based sensors have demonstrated high selectivity and sensitivity for various metal ions. The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF).

Bismuth (Bi³⁺): A novel dual-emission N-hydroxy 1,8-naphthalimide (NHN) sensor has been developed for the selective determination of Bi³⁺ ions in a neutral aqueous solution. researchgate.net The sensor exhibits a red shift in its absorption spectrum and enhanced fluorescence upon binding with Bi³⁺. researchgate.net The binding stoichiometry between the sensor and Bi³⁺ was determined to be 1:1. researchgate.net The interaction is confirmed to occur through the carbonyl and hydroxyl groups of the NHN. researchgate.net

Aluminum (Al³⁺): A naphthalimide-based chemosensor, NPA, was designed for the detection of Al³⁺. frontiersin.org Upon the addition of Al³⁺, the probe displays a bright green fluorescence and a color change from yellow to colorless. frontiersin.org This "turn-on" fluorescence response is attributed to the combined effects of CHEF and the inhibition of ICT. frontiersin.orgnih.gov The sensor has a low detection limit in the nanomolar range and has been successfully used for detecting Al³⁺ in real water samples. frontiersin.orgnih.gov Another sensor, BPAM, also showed high selectivity for Al³⁺ with a 60-fold fluorescence enhancement. nih.gov

Nickel (Ni²⁺): A highly selective colorimetric chemosensor based on a quinoline (B57606) derivative, LX, was developed for the instant detection of Ni²⁺ in an aqueous solution. researchgate.net The addition of Ni²⁺ induces a significant color change from yellow to red, which is not affected by other competing cations. researchgate.net This allows for the "naked-eye" detection of Ni²⁺. researchgate.net

Sodium (Na⁺): To address the challenge of tuning the dynamic range of chemosensors, a molecular logic gate approach has been employed. nih.gov By creating an AND logic gate with two binding sites for Na⁺ ions in a naphthalimide derivative, the dynamic range of the sodium chemosensor was increased. nih.gov This demonstrates a method for altering the sensor's receptive concentration span. nih.gov

Table 1: Performance of N-Hydroxynaphthalimide-Based Ion Sensors

| Target Ion | Sensor | Sensing Mechanism | Detection Limit | Binding Stoichiometry |

|---|---|---|---|---|

| Bi³⁺ | NHN | Fluorescence Enhancement | 0.58 mg/mL | 1:1 |

| Al³⁺ | NPA | Fluorescence "Turn-On" | 2.03 x 10⁻⁸ M | 1:1 |

| Al³⁺ | BPAM | Fluorescence Enhancement | 1.59 x 10⁻⁷ M | 1:1 |

| Ni²⁺ | LX | Colorimetric | Not Specified | Not Specified |

| Na⁺ | Naphthalimide derivative with two 1-aza-15-crown-5 sites | Fluorescence | Not Specified | 2:1 |

pH Sensing Capabilities

The fluorescence of N-hydroxynaphthalimide derivatives can be highly sensitive to pH changes, making them suitable for use as pH sensors. The influence of the hydroxyl group as a function of pH has been studied using UV-vis and fluorescence spectroscopy. researchgate.net The fluorescence emission of some naphthalimide derivatives varies within a narrow pH range (5-9), making them effective for monitoring pH in specific biological or environmental systems. researchgate.net For instance, a 3-hydroxy naphthalimide derivative was optimized to create a novel pH probe. up.edu.mx Furthermore, the development of activatable photoacoustic nanoprobes with pH-sensing capabilities allows for noninvasive, real-time imaging of pH in biological systems like tumors. researchgate.net

Solvent Differentiation and Water Detection in Organic Solvents

The photophysical properties of certain N-hydroxynaphthalimide derivatives are highly dependent on the solvent environment, a phenomenon known as solvatochromism. nih.govresearchgate.net This property is exploited for applications in solvent differentiation and the detection of trace amounts of water in organic solvents.

A naphthalimide-based fluorophore, HONIOH, was designed with a hydroxy group at the 4th position of the aromatic core and a hydroxypropyl group at the N-imide site. researchgate.netnih.gov The photophysical properties of this compound are highly solvent-dependent due to an excited-state proton transfer (ESPT) coupled with an intramolecular charge transfer (ICT) mechanism. researchgate.netnih.gov This allows HONIOH to qualitatively recognize N,N-dimethylformamide (DMF) and differentiate methanol (B129727) from ethanol. researchgate.netnih.gov

Furthermore, HONIOH has been successfully used as a colorimetric and fluorescent probe for the discriminative detection of trace water in organic solvents. researchgate.netnih.gov The response varies depending on the solvent:

In DMF, a fluorescence "turn-on" response is observed with a color change from light yellow to purple. researchgate.netnih.gov

In acetonitrile, tetrahydrofuran, and acetone, a fluorescence "turn-off" response occurs with a color change from blue to yellow. researchgate.netnih.gov

The solvatochromic features of naphthalimide derivatives make them excellent candidates for water detection because their emission is strongly dependent on solvent polarity and is quenched even by low levels of water. researchgate.netmdpi.com

Design Principles for Tunable Chemosensor Dynamic Range

A significant challenge in chemosensor development is achieving a dynamic range that is suitable for the intended application. nih.gov The dynamic range is the span of analyte concentrations over which the sensor is responsive. nih.gov A powerful strategy to address this is the use of molecular logic gates. nih.gov

By designing a sensor with multiple binding sites for the same ion, an "AND" logic gate can be created. nih.gov For a fluorescence response to be generated, both binding sites must be occupied by the target ion. nih.gov This approach was demonstrated with a sodium chemosensor based on a naphthalimide derivative. nih.gov A molecule with a single binding site was compared to a molecule with two binding sites (an AND logic gate). nih.gov The latter required two Na⁺ ions to produce a signal, effectively shifting and increasing the dynamic range of the sensor. nih.gov This principle allows for the tuning of a chemosensor's sensitivity to match the expected concentration range of the analyte in a specific environment, such as intracellular versus extracellular studies. nih.gov

Organic Electronic and Optoelectronic Devices

N-Hydroxynaphthalimide and its derivatives are not only valuable as sensors but also show promise as materials for organic electronic and optoelectronic devices. acs.org Their favorable electronic properties, including their behavior as electron acceptors, make them suitable for applications in organic semiconductors. acs.org

Charge Transport Properties in Organic Semiconductors

Organic semiconductors (OSCs) are the core components of many organic electronic devices. d-nb.info Their performance is largely determined by the efficiency of charge transport, which is influenced by factors like intermolecular orbital overlap. nih.gov N-type organic semiconductors, which predominantly transport electrons, are crucial for the fabrication of complementary circuits. arxiv.org

N-Hydroxynaphthalimide triflate (HNT) is a photoacid generator (PAG) that can be used to tune the solubility of polymers by forming acid linkages upon UV exposure. sigmaaldrich.comsigmaaldrich.com This property is utilized in the fabrication of organic electronic devices. For instance, HNT can be used to introduce hydroxyl groups into a polymer, a process that can be applied to surface modification in the manufacturing of organic electronic devices. google.com

The charge transport in organic semiconductors can be complex, involving mechanisms that can range from hopping to band-like transport. nih.gov In n-type semiconductors, electrons are the majority charge carriers. mdpi.com The introduction of dopants can increase the number density of charge carriers. mdpi.com Theoretical studies on n-type OSCs, such as derivatives of benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimide (BQQDI), have shown that bulky substituents can lead to more isotropic intermolecular orbital overlaps, resulting in excellent charge transport properties. nih.gov While molecular packing is a dominant factor, electronic effects also play an essential role in the charge transport of OSCs. arxiv.org

Photoinitiators in Photopolymerization (e.g., Type I Photoinitiators)

N-Hydroxynaphthalimide esters have emerged as highly efficient Type I photoinitiators, which generate free radicals upon direct light absorption to initiate polymerization. mdpi.comresearchgate.netmdpi.com These compounds are particularly valuable for LED-induced photopolymerization due to their strong absorption in the visible light spectrum. mdpi.comresearchgate.net

A study by Liu et al. investigated a series of nine N-hydroxynaphthalimide esters (NPIE1-NPIE9) as Type I photoinitiators for the free-radical polymerization of acrylate (B77674) monomers under 405 nm and 455 nm LED irradiation. researchgate.netmdpi.com These derivatives exhibited high molar extinction coefficients and excellent photoinitiation capabilities. mdpi.comresearchgate.net Notably, NPIE1 demonstrated a higher final conversion of acrylate monomers than the commercial benchmark photoinitiator, TPO. mdpi.comresearchgate.net

The mechanism for these Type I photoinitiators involves the cleavage of the N-O bond upon excitation from the singlet state. researchgate.net This process is favorable, as confirmed by calculations of the N-O bond dissociation energy. researchgate.net Further investigation revealed a decarboxylation reaction occurs during irradiation, contributing to the generation of initiating radicals. researchgate.net The high thermal stability and efficiency of these N-hydroxynaphthalimide esters make them suitable for stable resin formulations and applications like 3D printing. researchgate.net

Table 1: Performance of N-Hydroxynaphthalimide Ester Photoinitiators

| Compound | Light Source (nm) | Molar Extinction Coefficient (ε) at 405 nm (M⁻¹ cm⁻¹) | Final Monomer Conversion (%) | Reference |

|---|---|---|---|---|

| NPIE1 | 405 | 15,000 | 68 | mdpi.com |

| NPIE2 | 405 | 14,400 | - | mdpi.com |

| TPO (benchmark) | 405 | - | 66 | mdpi.com |

Photoacid Generators

N-Hydroxynaphthalimide derivatives, particularly N-Hydroxynaphthalimide triflate (HNT), function as effective nonionic photoacid generators (PAGs). chemicalbook.comscbt.comsigmaaldrich.com PAGs are compounds that generate a strong acid upon exposure to light, typically UV radiation. chemicalbook.comsigmaaldrich.com This generated acid can then catalyze subsequent chemical reactions, such as cleaving acid-labile groups in a polymer matrix, which is a fundamental process in chemically amplified photoresists used in microelectronics. google.comgoogle.com

HNT is utilized as a cationic photoinitiator and a nonionic PAG in polymer science and for creating patterned structures. chemicalbook.comscbt.com Upon UV exposure, it generates triflic acid, which can tune the solubility of a polymer or create patterned nanoparticles for semiconductor device manufacturing. chemicalbook.comunileoben.ac.at Derivatives of N-hydroxynaphthalimide sulfonates have shown excellent solubility in common organic solvents used in photoresist formulations, such as PGMEA and cyclohexanone, which is a significant advantage over some commercial PAGs. google.com This high solubility allows for higher concentrations in the photosensitive composition, improving solution stability and processing latitude. google.comgoogle.com These PAGs are designed for various imaging wavelengths, including i-line (365 nm), h-line (405 nm), and g-line (436 nm). google.com

Table 2: Properties of N-Hydroxynaphthalimide-based Photoacid Generators

| Compound | Chemical Name | CAS Number | Key Application | Reference |

|---|---|---|---|---|

| HNT | N-Hydroxynaphthalimide triflate | 85342-62-7 | Cationic photoinitiator, nonionic photoacid generator for photoresists | chemicalbook.comscbt.com |

| DDSN | Dodecane (B42187) sulfonate of N-hydroxy-naphthalimide | - | Photoacid generator for weaker acid production | google.com |

| 6-Butyl-HNT | 6-Butyl-N-hydroxynaphthalimide trifluoromethanesulfonic acid | 1610827-31-0 | Photoacid generator for photoresists, 3D printing, UV curing | allinno.com |

Bioimaging Applications

The inherent fluorescence of the naphthalimide scaffold makes its derivatives, including those of N-Hydroxynaphthalimide, excellent candidates for fluorescent probes in bioimaging. researchgate.netcymitquimica.com These probes are designed to detect and image specific analytes within biological systems, such as cells and living organisms. researchgate.netrsc.org The 4-hydroxy-1,8-naphthalimide structure is a particularly effective fluorophore platform due to its high fluorescence quantum yield, good photostability, and the ease with which its structure can be modified to create sensors for a wide range of targets. researchgate.net

Researchers have developed N-Hydroxynaphthalimide-based probes for detecting various species, including:

Formaldehyde (B43269) (FA): A regenerative fluorescent probe, NE-FA, was synthesized using a hydroxynaphthalimide fluorophore. It detects FA through an ester hydrolysis reaction that releases an enhanced fluorescent signal. The probe was successfully used to monitor both endogenous and exogenous FA in HeLa cells and zebrafish, demonstrating good biocompatibility. rsc.org

Peroxynitrite (ONOO⁻): A probe named Gal-NHP was designed to selectively image ONOO⁻ in liver cancer cells (HepG2). The probe works by ONOO⁻-mediated cleavage, which separates the quencher and releases the fluorescent hydroxynaphthalimide, resulting in a strong emission at 555 nm. mdpi.com

Mercury Species: A simple 4-hydroxynaphthalimide-derived probe was created for the sensitive detection of both inorganic and organic mercury in aqueous solutions and river water samples. epa.gov

Trace Water in Organic Solvents: A derivative, HONIOH, was designed to act as a colorimetric and fluorescent probe for detecting water content in solvents like DMF, acetonitrile, and acetone, showcasing the platform's versatility. researchgate.netnih.gov

These applications leverage mechanisms like intramolecular charge transfer (ICT) and photoinduced electron transfer (PET), which can be modulated by the analyte to produce a "turn-on" or "turn-off" fluorescent response. researchgate.net

Photochromic Materials (e.g., Spiropyrans with Hydroxynaphthalimide Units)

The integration of N-Hydroxynaphthalimide units into photochromic molecules like spiropyrans has led to the development of novel smart materials. Spiropyrans are known for their ability to switch between two isomers—a colorless, spirocyclic (SP) form and a colored, merocyanine (B1260669) (MC) form—upon stimulation by light or other external factors. acs.orgacs.org

A spiropyran containing a hydroxynaphthalimide unit has been shown to exhibit a unique polarity-driven isomerization at room temperature. acs.orgresearchgate.net In less polar solvents, it exists in the colorless SP form, but it spontaneously isomerizes to the colored MC form in polar solvents. acs.orgresearchgate.net This transition is rapid, reaching equilibrium within 30 seconds at room temperature, which is significantly faster than many other spiropyrans that require heat. acs.orgresearchgate.net

The key to this behavior is the electron-deficient hydroxynaphthalimide moiety. acs.org In polar solvents, the zwitterionic resonance structure of the MC form is stabilized, lowering its ground state energy and promoting the SP → MC isomerization. acs.orgresearchgate.net Furthermore, the high π-electron density of the fused naphthol ring lowers the activation energy for the rotational motion required for isomerization. acs.orgresearchgate.net Interestingly, this particular spiropyran does not exhibit traditional photoisomerization with UV or visible light; its switching is primarily governed by solvent polarity. acs.org This property makes such materials highly suitable for developing optical sensory materials that respond to changes in their environment. researchgate.net

Functional Polymeric Materials

N-Hydroxynaphthalimide and its derivatives serve as key components in the synthesis of functional polymeric materials with tailored properties, particularly those that are photo-responsive. mdpi.com These materials find applications in fields ranging from microelectronics to advanced coatings.

One major application is in the formulation of photoresists. N-hydroxynaphthalimide sulfonate derivatives are used as photoacid generators (PAGs) within a polymer matrix. google.comgoogle.com When exposed to light, the PAG releases an acid that chemically alters the solubility of the surrounding polymer, enabling the creation of intricate patterns for electronic circuits. google.com Multifunctional polymers have been designed that incorporate aqueous base soluble functionalities, which work in conjunction with PAGs like the dodecane sulfonate of N-hydroxy-naphthalimide (DDSN) for developing these resist films. google.com

Furthermore, N-hydroxynaphthalimide triflate has been used to create photo-responsive polymer networks. For instance, it can act as a photo-initiator for the cationic ring-opening polymerization of epoxy monomers that contain photo-labile o-nitrobenzyl ester (o-NBE) groups. mdpi.com This allows for the creation of materials whose properties can be altered on demand with light exposure. mdpi.com The versatility of the N-Hydroxynaphthalimide structure allows it to be incorporated into various polymer systems to impart specific functionalities, driving innovation in smart and responsive materials.

Computational and Theoretical Investigations of N Hydroxynaphthalimide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost. wikipedia.orgstackexchange.com Time-Dependent DFT (TD-DFT) extends this methodology to study excited states and, consequently, the photophysical properties of molecules.

DFT calculations are crucial for understanding the electronic makeup of N-Hydroxynaphthalimide and its derivatives. These calculations can determine the energies and distributions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of a spiropyran containing a hydroxynaphthalimide moiety, TD-DFT calculations at the B3LYP/6-31+G level were used to clarify its electronic structure under various conditions, showing that the primary electronic excitation consists of a HOMO → LUMO transition. acs.org

The electronic properties of the naphthalimide core are significantly influenced by substituents. The naphthalimide structure contains a fused naphthalene (B1677914) ring and acts as an electron acceptor due to its electron-withdrawing imide group. acs.org Theoretical studies have confirmed that introducing electron-withdrawing groups can increase the acidity of both the ground and excited states of hydroxy-substituted naphthalimides. scispace.com This modulation of the electronic structure is key to tuning the molecule's properties for specific applications.

TD-DFT is widely employed to simulate and interpret the photophysical behavior of naphthalimide derivatives. researchgate.net It can accurately predict UV-visible absorption and emission spectra, providing insights into the electronic transitions involved. researchgate.net

Researchers have used TD-DFT calculations at the B3LYP/TZVP level to investigate the complex photophysics of naphthalimides, which can include processes like Excited-State Proton Transfer (ESPT) and Intramolecular Charge Transfer (ICT). researchgate.net For a specially designed naphthalimide-based fluorophore, these calculations helped attribute its solvent-dependent photophysical properties to an ESPT mechanism coupled with ICT. researchgate.net Similarly, studies on spiropyrans incorporating a hydroxynaphthalimide unit have used TD-DFT to analyze the electronic transitions and explain the observed photoluminescent properties, such as the fluorescence from the excited-state naphthalimide moiety. acs.org The photophysical properties, including fluorescence quantum yields and lifetimes, are highly sensitive to the molecular environment, a phenomenon that can be rationalized through computational simulations. mdpi.com

DFT is a powerful tool for investigating reaction mechanisms, particularly for calculating thermochemical properties like Bond Dissociation Enthalpy (BDE). The NO–H BDE is a critical parameter for N-hydroxyimides as it correlates with their reactivity as catalysts in oxidation reactions. bohrium.comresearchgate.net A higher BDE value for the N-O-H bond corresponds to a greater hydrogen atom abstracting reactivity. bohrium.com

Calculations have been performed to determine the NO–H BDE for N-Hydroxynaphthalimide (NHNI) and its derivatives. Using the ωB97M-D3BJ/def2-TZVPP level of theory, the BDE of NHNI was found to be one of the highest in the N-hydroxyimide series. bohrium.comresearchgate.net DFT calculations can effectively predict relative BDEs, and isodesmic work reaction schemes are often used to improve accuracy by referencing experimental values. researchgate.netresearchgate.net For example, the BDE for N-hydroxyphthalimide (NHPI), a related compound, has been calculated using the B3LYP/6-311+G(d) level of theory with phenol (B47542) as a reference. researchgate.net Such computational studies are vital for designing new, more reactive N-hydroxyimide catalysts for applications like the functionalization of unactivated C-H bonds. bohrium.comresearchgate.net

| Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|

| N-Hydroxynaphthalimide (NHNI) | ωB97M-D3BJ/def2-TZVPP | ~88.4 | researchgate.net |

| 5,8-di-tert-butyl-N-hydroxynaphthalimide | ωB97M-D3BJ/def2-TZVPP | ~88.3 | researchgate.net |

| N-Hydroxyphthalimide (NHPI) | ωB97M-D3BJ/def2-TZVPP | ~86.1 | researchgate.net |

| N-Hydroxyphthalimide (NHPI) | G3B3 (isodesmic) | 83.3 | researchgate.net |

Molecular Dynamics (MD) Simulations in N-Hydroxynaphthalimide Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govyoutube.com It allows researchers to study the dynamic behavior of biomolecules and materials, providing insights into processes like conformational changes and intermolecular interactions that occur on timescales from nanoseconds to milliseconds. youtube.comnih.gov

While specific MD simulation studies focused exclusively on N-Hydroxynaphthalimide are not extensively documented in the provided sources, the methodology is highly applicable. For systems where NHNI is a component, such as in functional polymers or as a photoacid generator in materials science, MD simulations could be used. escholarship.org For instance, simulations could model the diffusion and interaction of an NHNI-derived photoacid within a polymer matrix or explore the conformational dynamics of a larger molecule containing the naphthalimide moiety. MD simulations are instrumental in understanding how molecules interact with their environment, which is crucial for designing new materials and understanding biological toxicity. nih.gov

Quantum Chemical Methods for N-Hydroxynaphthalimide Systems

Quantum chemical methods encompass a range of computational techniques used to solve the fundamental equations of quantum mechanics for molecules. mdpi.com These methods provide detailed information about molecular properties and reactivity. mdpi.com Beyond DFT, this includes semi-empirical methods and high-level ab initio wavefunction-based methods. wikipedia.orgmpg.de

For N-Hydroxynaphthalimide systems, these methods are applied to understand structure, properties, and reactivity. mdpi.com DFT methods like B3LYP and M06-2X are workhorses for geometry optimizations and enthalpy calculations. nih.govrsc.org For higher accuracy in calculating properties like BDEs, composite ab initio methods or advanced correlated wavefunction methods such as CCSD(T) can be employed, although they are more computationally demanding. stackexchange.comnih.gov Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for very large systems. wikipedia.org The choice of method depends on the desired balance between accuracy and computational feasibility for the specific scientific question being addressed regarding the N-Hydroxynaphthalimide system. stackexchange.com

Theoretical Approaches to Supramolecular Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions, such as hydrogen bonding, electrostatic forces, and π-stacking. nih.gov Theoretical methods are essential for quantifying these weak, yet crucial, interactions.

Supramolecular Chemistry Involving N Hydroxynaphthalimide

Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. wikipedia.org This binding is often highly selective, a phenomenon known as molecular recognition. wikipedia.org N-Hydroxynaphthalimide derivatives have been effectively utilized as hosts for the specific recognition of various guest molecules, primarily in the development of fluorescent sensors. The binding of a target guest induces changes in the photophysical properties of the naphthalimide host, allowing for qualitative or quantitative detection. nih.govresearchgate.net

The principle of molecular complementarity—matching size, shape, and chemical properties between host and guest—governs these interactions. thno.org In the case of N-hydroxynaphthalimide-based systems, recognition is often driven by a combination of hydrogen bonding, charge-transfer interactions, and solvent effects.

Research has demonstrated the capability of these compounds to act as hosts for several types of guests:

Solvent Molecules: A specially designed naphthalimide-based fluorophore, N-hydroxypropyl substituted 4-hydroxynaphthalimide (HONIOH), can qualitatively recognize N,N-dimethylformamide (DMF) and differentiate between methanol (B129727) and ethanol. nih.gov This recognition is attributed to a combination of excited-state proton transfer (ESPT) and intramolecular charge transfer (ICT) mechanisms, which are highly sensitive to the solvent environment. nih.gov

Water: The detection of trace amounts of water in organic solvents is a significant application. The fluorescence of HONIOH responds differently to water depending on the bulk solvent, showing a "turn-on" response in DMF and a "turn-off" response in acetonitrile, tetrahydrofuran, and acetone. nih.gov This selective response highlights its role as a host for water molecules.

Aldehydes: N-hydroxynaphthalimide derivatives have been engineered to act as fluorescent probes for formaldehyde (B43269) (FA). researchgate.netrsc.org In one design, a 2-methylaminobenzoate ester group acts as the recognition site. Upon capturing the formaldehyde guest, the probe undergoes a structural change that releases the fluorophore, leading to a "turn-on" fluorescence signal. rsc.org

These examples showcase how the N-hydroxynaphthalimide scaffold can be chemically modified to create sophisticated hosts for the selective recognition of small molecule guests, a foundational aspect of host-guest chemistry. thno.orgnih.gov

| Host Compound | Guest Analyte | Recognition Outcome |

| N-hydroxypropyl-4-hydroxynaphthalimide (HONIOH) | N,N-dimethylformamide (DMF) | Qualitative recognition |

| N-hydroxypropyl-4-hydroxynaphthalimide (HONIOH) | Methanol vs. Ethanol | Differentiation between alcohols |

| N-hydroxypropyl-4-hydroxynaphthalimide (HONIOH) | Water (in organic solvents) | "Turn-on" or "turn-off" fluorescence |

| 2-methylaminobenzoate-naphthalimide derivative | Formaldehyde (FA) | Fluorescence enhancement upon binding and reaction |

Hydrogen Bonding Interactions in N-Hydroxynaphthalimide Assemblies

Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). nih.gov These interactions are fundamental to the structure of biological macromolecules and the formation of synthetic supramolecular assemblies. The N-Hydroxynaphthalimide moiety contains both hydrogen bond donors (the N-OH group) and acceptors (the carbonyl oxygens and the nitrogen of the hydroxy group), making it an ideal candidate for constructing complex, hydrogen-bonded networks. googleapis.commdpi.com

The self-assembly of these molecules can lead to predictable one-dimensional patterns. For instance, in related N-monosubstituted naphthalenedicarboxamides, common motifs include C(4) chains and R²₂(8) rings, which combine to form ladder-like structures. mdpi.com While the specific patterns for N-Hydroxynaphthalimide itself depend on the crystalline form, the presence of both donor and acceptor sites facilitates the formation of robust assemblies.